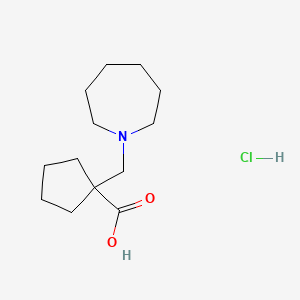
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H23NO2·HCl and a molecular weight of 261.79 g/mol . This compound is characterized by the presence of an azepane ring, a cyclopentane ring, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopentane-1-carboxylic acid with azepane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The azepane ring can interact with various receptors or enzymes, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function and stability .
類似化合物との比較
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride can be compared with similar compounds such as:
- 1-(Piperidin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride
- 1-(Morpholin-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride
These compounds share structural similarities but differ in the ring structure attached to the cyclopentane ring. The unique azepane ring in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
1-(Azepan-1-ylmethyl)cyclopentane-1-carboxylic acid hydrochloride is a cyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{19}ClN_{2}O_{2}
- Molecular Weight : 250.75 g/mol
The compound features a cyclopentane ring and an azepane moiety, which contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Ion Channels : Preliminary studies suggest that the compound may act as a modulator of voltage-gated sodium channels, similar to other cyclopentane derivatives that have shown efficacy as sodium channel blockers .
- Neurotransmitter Receptors : The azepane structure may enhance binding affinity to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
Analgesic Effects
Recent investigations have demonstrated that this compound exhibits significant analgesic properties. In a study involving transgenic mouse models of pain, the compound was shown to selectively inhibit NaV1.7 channels, leading to robust analgesic effects without affecting NaV1.5 channels, which are critical for cardiac function .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory disorders.
Study 1: Analgesic Efficacy in Transgenic Mice
A study conducted on inherited erythromelalgia (IEM) transgenic mice demonstrated that administration of this compound resulted in a significant reduction in pain-related behaviors. The compound's selective inhibition of NaV1.7 was highlighted as a key factor in its analgesic efficacy .
Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results indicated a marked decrease in TNF-alpha and IL-6 levels, showcasing its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
特性
IUPAC Name |
1-(azepan-1-ylmethyl)cyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-12(16)13(7-3-4-8-13)11-14-9-5-1-2-6-10-14;/h1-11H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJQMCXRNJWQDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2(CCCC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














